molecular formula C22H28N2O3 B2645672 4-(4-ETHYLPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]BUTANAMIDE CAS No. 453584-34-4

4-(4-ETHYLPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]BUTANAMIDE

Cat. No.: B2645672
CAS No.: 453584-34-4
M. Wt: 368.477
InChI Key: ZIUAPDZRDFKRSQ-UHFFFAOYSA-N
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Description

4-(4-ETHYLPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]BUTANAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an ethylphenoxy group and a morpholinylphenyl group attached to a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ETHYLPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]BUTANAMIDE typically involves the following steps:

    Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate halogenating agent to form 4-ethylphenoxy halide.

    Coupling with Morpholinylphenylamine: The 4-ethylphenoxy halide is then reacted with 4-(morpholin-4-yl)phenylamine under suitable conditions to form the desired butanamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(4-ETHYLPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethylphenoxy or morpholinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-(4-ETHYLPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-ETHYLPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to alterations in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHOXYPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]BUTANAMIDE
  • 4-(4-CHLOROPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]BUTANAMIDE
  • 4-(4-FLUOROPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]BUTANAMIDE

Uniqueness

4-(4-ETHYLPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]BUTANAMIDE is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

4-(4-ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-2-18-5-11-21(12-6-18)27-15-3-4-22(25)23-19-7-9-20(10-8-19)24-13-16-26-17-14-24/h5-12H,2-4,13-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUAPDZRDFKRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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